[(1,3-dimethyl-1H-pyrazol-5-yl)methyl](ethyl)amine
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Overview
Description
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is a compound belonging to the pyrazole family, which is known for its versatile applications in organic synthesis and medicinal chemistry. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound features a pyrazole ring substituted with a dimethyl group at positions 1 and 3, a methyl group at position 5, and an ethylamine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives. One common method includes the reaction of 1,3-dimethyl-5-amino-pyrazole with ethylamine under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or tetrahydrofuran (THF) at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification steps, such as recrystallization and chromatography, are optimized to meet industrial standards .
Chemical Reactions Analysis
Types of Reactions
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylamine group can be replaced with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted pyrazole compounds .
Scientific Research Applications
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactivity.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Amino-1,3-dimethylpyrazole: A precursor in the synthesis of (1,3-dimethyl-1H-pyrazol-5-yl)methylamine.
1,3-Dimethyl-1H-pyrazol-5-amine: Another related compound with similar structural features.
Uniqueness
(1,3-dimethyl-1H-pyrazol-5-yl)methylamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethylamine group enhances its reactivity and potential bioactivity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
N-[(2,5-dimethylpyrazol-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C8H15N3/c1-4-9-6-8-5-7(2)10-11(8)3/h5,9H,4,6H2,1-3H3 |
InChI Key |
AOIYWSYFLSADJS-UHFFFAOYSA-N |
Canonical SMILES |
CCNCC1=CC(=NN1C)C |
Origin of Product |
United States |
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